4-Hydroxybenzohydrazide, also known as p-Hydroxybenzoic acid hydrazide, is a chemical compound with the formula C7H8N2O2. It belongs to the class of compounds called carbohydrazides and is structurally related to 4-hydroxybenzoic acid .
The synthesis of 4-hydroxybenzohydrazide involves the reaction between 4-hydroxybenzoic acid and hydrazine .
Research suggests that 4-hydroxybenzohydrazide may possess various potential biological activities, though further investigation is necessary.
-hydroxybenzhydrazide has been employed in analytical chemistry for specific applications:
4-Hydroxybenzhydrazide is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It is characterized by the presence of a hydrazide functional group attached to a 4-hydroxybenzene moiety. The compound typically appears as white to pale grey crystals or powder, and it has significant relevance in various chemical and biological applications due to its unique structural features.
While detailed safety information is limited, it's advisable to handle 4-HBH with care following general laboratory safety practices. It should be considered a potential irritant and should not be ingested or inhaled.
The compound's behavior in reactions is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and affect reactivity.
Research indicates that 4-hydroxybenzhydrazide exhibits notable biological activities, including:
4-Hydroxybenzhydrazide can be synthesized through several methods:
4-Hydroxybenzhydrazide finds applications in various fields:
Studies on 4-hydroxybenzhydrazide's interactions reveal its potential as a modulator of enzymatic activity. For instance, it has been shown to interact with laccase enzymes, enhancing their catalytic efficacy. Such interactions suggest that the compound could be utilized in biocatalysis and environmental applications where enzyme activity is crucial .
Several compounds share structural similarities with 4-hydroxybenzhydrazide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Hydroxybenzhydrazide | Hydroxyl group at the meta position | Different reactivity due to positional isomerism |
4-Aminobenzohydrazide | Amino group instead of hydroxyl | Exhibits different biological activities |
2-Hydroxybenzohydrazide | Hydroxyl group at the ortho position | Potentially different solubility and reactivity |
4-Hydroxybenzhydrazide's unique position of the hydroxyl group at the para position grants it distinct chemical properties compared to its analogs, influencing both its reactivity and biological activity.
4-Hydroxybenzhydrazide, with the molecular formula C₇H₈N₂O₂ and molecular weight of 152.15 g/mol, represents a crucial intermediate in pharmaceutical and chemical synthesis [9]. The compound features a hydrazide functional group attached to a 4-hydroxybenzene moiety, making it particularly valuable for various synthetic applications . Multiple synthetic approaches have been developed to access this important chemical building block, each offering distinct advantages and limitations.
The traditional synthesis of 4-hydroxybenzhydrazide primarily relies on hydrazinolysis reactions involving ester precursors or direct conversion from carboxylic acids [1] [2]. The most established classical approach involves the reaction of ethyl 4-hydroxybenzoate with hydrazine hydrate in alcoholic solvents under reflux conditions [2] [3].
The general procedure involves dissolving ethyl 4-hydroxybenzoate (0.1 mol, 0.166 g) with hydrazine hydrate in 25 mL of ethanol, followed by refluxing the mixture at 60-70°C for 2 hours [2]. This method typically yields 65% of the desired product with a melting point of 263°C [2]. The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, followed by elimination of ethanol to form the hydrazide product [14].
A two-step classical approach involves initial esterification of 4-hydroxybenzoic acid followed by hydrazinolysis [7]. This method begins with the conversion of 4-hydroxybenzoic acid to its methyl or ethyl ester using standard esterification procedures, then proceeds with hydrazine hydrate treatment [7] [8]. The overall yield for this two-step process ranges from 59-77%, with reaction times extending from 6-9 hours [7].
An improved classical method incorporates acid catalysis using acetic acid as an additive [4]. This approach enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by hydrazine [4]. The acid-catalyzed method achieves yields of 80-90% under reflux conditions for 3 hours [4].
Method | Starting Material | Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|---|---|
Direct Hydrazinolysis | 4-Hydroxybenzoic acid | Hydrazine hydrate | Ethanol/Methanol | 60-70 | 2 | 65 |
Two-Step Esterification-Hydrazinolysis | 4-Hydroxybenzoic acid → Ethyl ester | Hydrazine hydrate | Methanol → Ethanol | RT → Reflux | 6-9 | 59-77 |
Ester Hydrazinolysis | Ethyl 4-hydroxybenzoate | Hydrazine hydrate | Ethanol | 60-70 | 2 | 65 |
Acid-Catalyzed Method | Ethyl 4-hydroxybenzoate | Hydrazine hydrate + AcOH | Ethanol | Reflux | 3 | 80-90 |
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods, offering significant advantages in terms of reaction time, yield, and energy efficiency [1] [2] [6]. The application of microwave irradiation to 4-hydroxybenzhydrazide synthesis has demonstrated remarkable improvements over traditional thermal methods [2] [3].
A laboratory-made microwave system operating at 180 watts enables the synthesis of 4-hydroxybenzhydrazide in just 3 minutes [2]. The procedure involves placing 2 mL of hydrazine hydrate with 0.166 g of ethyl 4-hydroxybenzoate in a conical flask, then subjecting the mixture to microwave irradiation [2]. This method achieves a 93% yield with a melting point of 265°C, representing a significant improvement over conventional methods [2].
Commercial microwave systems have also been successfully employed for hydrazide synthesis [1]. Using 350 watts of power, the reaction proceeds for 3-5 minutes in methanol, achieving yields of 94.6% [1]. The microwave method offers several advantages including shorter reaction times, higher yields, lower costs, and reduced solvent requirements compared to conventional reflux methods [2] [3].
Higher power microwave systems (700 watts) have been utilized for more complex synthetic procedures [6]. A two-step microwave process involves initial heating for 10 seconds at 700 watts, followed by addition of ethanol and continued irradiation at 140 watts for 3 minutes [6]. This approach demonstrates the versatility of microwave-assisted synthesis in accommodating multi-step procedures [6].
Solvent-free microwave synthesis represents an environmentally friendly approach to hydrazide preparation [7] [20]. Operating at 900 watts without organic solvents, this method achieves yields of 79-90% in reaction times ranging from 1-3.3 minutes [7]. The solvent-free approach significantly reduces waste generation and simplifies product isolation [7].
Power (Watts) | Temperature (°C) | Time (minutes) | Yield (%) | Solvent | Comments |
---|---|---|---|---|---|
180 | Not specified | 3 | 93 | Solvent-free | Lab-made microwave |
140 | Not specified | 3-5 | 94.6 | Methanol | Commercial microwave |
300 | 250 | 4-12 | 82-96 | Solvent-free | Fenamic acid derivatives |
700 | Reflux | 0.17 + 3 | Not specified | Ethanol | Two-step process |
900 | Not specified | 1-3.3 | 79-90 | Solvent-free | Green chemistry approach |
Green chemistry methodologies for 4-hydroxybenzhydrazide synthesis focus on reducing environmental impact through solvent elimination, catalyst recyclability, and mild reaction conditions [7] [19] [28]. These approaches align with sustainable chemistry principles while maintaining synthetic efficiency [19] [28].
Ionic liquid catalysis represents a significant advancement in green hydrazide synthesis [19]. The triethylammonium hydrogen sulfate [Et₃NH][HSO₄] catalyst enables solvent-free synthesis at 120°C with reaction times of 2-6 hours [19]. This method achieves yields of 90-98% while offering catalyst recyclability for up to five cycles without appreciable loss in catalytic activity [19]. The ionic liquid catalyst is air and water stable, easily prepared from inexpensive amine and acid precursors [19].
L-Proline catalysis provides a bio-based approach to hydrazide synthesis [28]. Using L-proline as an organocatalyst under grinding conditions at room temperature, the reaction proceeds in 30 minutes with yields of 85-95% [28]. The L-proline catalyst demonstrates reusability for up to four cycles without significant yield loss, showcasing protocol efficiency and sustainability [28]. This method eliminates the need for high temperatures and organic solvents while utilizing a naturally occurring amino acid as catalyst [28].
Mechanochemical grinding techniques offer solvent-free synthesis under ambient conditions [5]. The solid-state melt reaction approach operates at 120°C for 30 minutes, achieving yields of 74-100% without requiring organic solvents [22]. This method demonstrates high atom economy (94.69-94.90%), high reaction mass efficiency (84.27-87.33%), low environmental factor (0.15-0.19 g/g), and low process mass intensity (13.21-14.30 g/g) [22].
Room temperature synthesis represents the mildest approach to hydrazide preparation [21]. Direct reaction of carboxylic acids with hydrazine hydrate proceeds at ambient temperature over 5-18 hours, achieving yields of 80-95% [21]. This method is particularly notable for polygalacturonic acid derivatives, where hydrazide formation occurs efficiently even at room temperature [21].
Method | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Environmental Benefits |
---|---|---|---|---|---|
Microwave Solvent-Free | None | 250 | 4-12 min | 82-96 | No solvent, short time |
Ionic Liquid Catalysis | [Et₃NH][HSO₄] | 120 | 2-6 h | 90-98 | Recyclable catalyst |
L-Proline Catalysis | L-Proline | RT | 30 min | 85-95 | Bio-based catalyst |
Mechanochemical Grinding | Grinding | RT | 15-30 min | 74-100 | No solvent |
Room Temperature | None | RT | 5-18 h | 80-95 | Mild conditions |
The comparative evaluation of synthetic routes for 4-hydroxybenzhydrazide reveals distinct advantages and limitations for each methodology [1] [2] [7]. Classical approaches provide reliable and well-established procedures but suffer from longer reaction times and moderate yields [2] [7]. Microwave-assisted methods offer significant improvements in reaction kinetics and energy efficiency [1] [2] [6].
Time efficiency analysis demonstrates the superiority of microwave methods over conventional heating [2] [6]. Microwave synthesis reduces reaction times from hours to minutes while improving yields from 65% to over 90% [2]. The microwave approach at 180 watts achieves 93% yield in 3 minutes compared to conventional reflux requiring 2 hours for 65% yield [2].
Energy consumption comparisons favor microwave-assisted synthesis due to rapid heating and reduced processing times [2] [6]. The elimination of lengthy reflux periods significantly reduces energy requirements while improving overall process efficiency [2]. Microwave heating provides more uniform energy distribution compared to conventional heating methods [6].
Yield optimization analysis reveals that acid-catalyzed classical methods achieve the highest yields (80-90%) among conventional approaches [4]. However, microwave methods consistently deliver superior yields with reduced processing times [1] [2]. Green chemistry approaches demonstrate competitive yields while eliminating environmental concerns [19] [28].
Solvent requirements vary significantly among different methodologies [2] [7] [19]. Classical methods typically require 10-25 mL of organic solvent per gram of substrate [2]. Microwave solvent-free approaches eliminate solvent requirements entirely [7]. Green chemistry methods either eliminate solvents or utilize recyclable ionic liquid catalysts [19].
Product purity assessment indicates that microwave methods often produce higher purity products due to reduced side reaction formation [2]. The precise temperature control and rapid heating characteristics of microwave synthesis minimize decomposition pathways [2]. Green chemistry approaches also demonstrate excellent product purity due to mild reaction conditions [28].
Economic analysis reveals that microwave methods offer cost advantages through reduced energy consumption and shorter processing times [2] [6]. Green chemistry approaches provide long-term economic benefits through catalyst recyclability and waste reduction [19] [28]. Classical methods remain cost-effective for small-scale laboratory synthesis but become less economical for larger scale operations [7].
Reaction temperature optimization studies demonstrate that the optimal range for 4-hydroxybenzhydrazide synthesis lies between 60-80°C for conventional methods [2] [4]. Higher temperatures increase reaction rates but may lead to product decomposition above 100°C [2]. Microwave synthesis allows for more precise temperature control, enabling higher temperatures without thermal degradation [1] [2].
Reaction time optimization reveals diminishing returns beyond 6 hours for conventional methods [2] [7]. Microwave synthesis dramatically reduces optimal reaction times to 3-5 minutes [1] [2]. The relationship between time and yield follows first-order kinetics for the initial reaction period [4].
Hydrazine hydrate equivalents significantly impact reaction outcomes [2] [4] [21]. The optimal range of 1.2-2.5 equivalents provides maximum yields while minimizing purification complications [2]. Excess hydrazine hydrate improves conversion but complicates product isolation due to increased polarity [4].
Solvent volume optimization balances reaction efficiency with practical considerations [2] [21]. The range of 10-25 mL per gram of substrate prevents precipitation while maintaining reasonable concentrations [21]. Dilute conditions reduce reaction rates but prevent solidification during synthesis [26].
Catalyst loading studies for green chemistry approaches indicate optimal ranges of 5-20 mol% [19] [28]. Higher catalyst loadings provide minimal yield improvements while increasing costs [19]. L-Proline catalysis demonstrates optimal activity at 10 mol% loading [28].
Parameter | Optimal Range | Effect on Yield | Critical Considerations | Industrial Implications |
---|---|---|---|---|
Temperature | 60-80°C | Higher temp increases rate | Decomposition >100°C | Energy costs |
Reaction Time | 2-6 hours | Longer time improves conversion | Diminishing returns >6h | Production throughput |
Hydrazine Equivalents | 1.2-2.5 equiv | Excess improves yield | Excess complicates purification | Raw material costs |
Solvent Volume | 10-25 mL/g | Dilution prevents precipitation | Too dilute reduces efficiency | Equipment sizing |
Catalyst Loading | 5-20 mol% | Catalysis accelerates reaction | Cost vs benefit analysis | Process economics |
Raw material supply chain analysis for industrial 4-hydroxybenzhydrazide production identifies hydrazine hydrate availability as a critical factor [25] [27]. Commercial hydrazine hydrate is produced through three primary industrial processes: the Raschig process, ketazine process, and peroxide process [24] [27]. The hydrazine hydrate market experiences price fluctuations based on feedstock availability and regulatory changes [25].
Process scalability assessment reveals significant challenges in transitioning from laboratory to industrial scale [26]. Heat and mass transfer limitations become pronounced at larger scales, requiring specialized equipment design [26]. Continuous flow processes offer advantages for industrial implementation, providing better temperature control and improved safety profiles [26].
Continuous flow synthesis demonstrates superior scalability compared to batch processes [26]. A laboratory-scale flow system achieved production rates of 22 g/hour for hydrazide synthesis over 9-hour continuous runs [26]. The continuous approach eliminates precipitation issues common in batch reactors while maintaining consistent product quality [26].
Safety considerations for industrial hydrazide production center on hydrazine hydrate handling [25] [27]. Hydrazine hydrate poses toxicity and explosive hazards requiring specialized safety equipment and procedures [25]. Automated handling systems reduce personnel exposure while maintaining operational efficiency [25].
Waste management strategies focus on solvent recovery and byproduct utilization [7] [19]. Green chemistry approaches minimize waste generation through solvent elimination and catalyst recyclability [19] [28]. Environmental impact assessment favors microwave and green chemistry methods over conventional approaches [2] [7].
Quality control implementation requires specialized analytical methods for purity determination [9]. In-line monitoring systems enable real-time quality assessment during continuous production [26]. Product specifications typically require >95% purity for pharmaceutical applications [9].
Economic impact analysis indicates that raw material costs represent 40-60% of total production expenses [25]. Energy costs become significant factors for conventional heating methods but are reduced through microwave implementation [2]. Capital expenditure requirements vary significantly based on chosen synthetic methodology [26].
Aspect | Key Factors | Challenges | Solutions | Economic Impact |
---|---|---|---|---|
Raw Material Supply | Hydrazine hydrate availability | Cost fluctuations | Multiple suppliers | Material costs 40-60% |
Safety Considerations | Toxicity and handling | Regulatory compliance | Automated handling | Safety equipment investment |
Process Scalability | Heat/mass transfer | Equipment design | Continuous flow processes | Capital expenditure |
Waste Management | Solvent recovery | Environmental impact | Green chemistry | Operating costs |
Quality Control | Purity specifications | Analytical methods | In-line monitoring | Product value |
The spectroscopic characterization of 4-hydroxybenzhydrazide employs multiple complementary techniques to provide comprehensive structural information and confirm molecular identity. Fourier Transform Infrared spectroscopy represents the primary vibrational spectroscopic method for characterizing this compound [1] [2]. The infrared spectrum typically exhibits characteristic absorption bands corresponding to the hydroxyl group stretching vibrations, carbonyl group stretching, and hydrazide nitrogen-hydrogen stretching modes. The compound demonstrates conformity with infrared spectral patterns when analyzed using potassium bromide pellets or attenuated total reflectance techniques [3] [4].
Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through both proton and carbon-13 analysis [5] [6]. The one-dimensional proton Nuclear Magnetic Resonance spectrum in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for aromatic protons in the 6.5-8.0 parts per million region, with hydrazide protons appearing as distinct signals [7] [8]. The carbon-13 Nuclear Magnetic Resonance spectrum displays the carbonyl carbon signal and aromatic carbon resonances, enabling complete structural confirmation [5]. Signal multiplicities and coupling patterns provide additional stereochemical information essential for analytical identification.
Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ion peaks at mass-to-charge ratio 152, corresponding to the molecular weight of 4-hydroxybenzhydrazide [9] [10]. High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formula assignment. Fragmentation patterns observed in tandem mass spectrometry experiments yield structural information through characteristic neutral losses and fragment ion formation.
Ultraviolet-visible spectroscopy demonstrates maximum absorption at 245 nanometers when analyzed in methanol solution [9]. This absorption maximum corresponds to the extended conjugation system present in the aromatic ring substituted with electron-donating hydroxyl and electron-withdrawing hydrazide functionalities [11]. The spectral characteristics remain consistent across different solvent systems, though slight bathochromic or hypsochromic shifts may occur depending on solvent polarity and hydrogen bonding interactions.
Raman spectroscopy provides complementary vibrational information to infrared analysis, particularly for symmetric vibrations that may be infrared-inactive [2]. The technique proves valuable for solid-state analysis and can distinguish between different polymorphic forms when present. Vibrational modes associated with aromatic ring breathing, carbonyl stretching, and hydroxyl group vibrations appear prominently in the Raman spectrum.
Technique | Key Absorption/Chemical Shift | Solvent/Conditions | Resolution/Accuracy |
---|---|---|---|
Infrared Spectroscopy (FTIR) | Characteristic C=O stretch, N-H stretch, O-H stretch | KBr pellet or ATR | 4000-400 cm⁻¹ |
Nuclear Magnetic Resonance (1H NMR) | Aromatic protons (6.5-8.0 ppm), NH2 protons | DMSO-d6, D2O | 400-500 MHz |
Nuclear Magnetic Resonance (13C NMR) | Carbonyl carbon, aromatic carbons | DMSO-d6 | 100-125 MHz |
Mass Spectrometry (LC-MS) | Molecular ion peak at m/z 152 | Electrospray ionization | High resolution MS |
UV-Visible Spectroscopy | λmax = 245 nm (in methanol) | Methanol solution | ±2 nm |
Raman Spectroscopy | Vibrational modes complementary to IR | Solid state | Variable |
High Performance Liquid Chromatography serves as the primary separation technique for 4-hydroxybenzhydrazide analysis, employing reversed-phase C18 columns with acetonitrile-water mobile phase systems [12] [11]. Gradient elution methods optimize peak shape and resolution, typically achieving retention times between 8-15 minutes depending on column dimensions and flow rate parameters [13] [14]. Detection utilizes ultraviolet absorption at wavelengths between 230-245 nanometers, corresponding to the aromatic chromophore present in the molecule [9] [11].
Liquid Chromatography-tandem Mass Spectrometry provides enhanced selectivity and sensitivity for quantitative analysis [15] [16]. Selected reaction monitoring modes enable specific detection of 4-hydroxybenzhydrazide through characteristic precursor-to-product ion transitions. This technique proves particularly valuable for trace analysis in complex matrices where conventional ultraviolet detection may lack specificity [17]. Method development considerations include optimization of mobile phase pH, organic modifier concentration, and mass spectrometric parameters such as collision energy and fragmentation voltage.
Gas Chromatography-Mass Spectrometry requires chemical derivatization prior to analysis due to the polar nature and thermal instability of 4-hydroxybenzhydrazide [18] [19]. Derivatization strategies typically involve silylation or methylation reactions to increase volatility and thermal stability. Following derivatization, electron ionization mass spectrometry provides characteristic fragmentation patterns for compound identification and quantification.
Ultra High Performance Liquid Chromatography employs sub-2 micrometer particle size columns to achieve enhanced resolution and reduced analysis times [13] [17]. The technique maintains the selectivity advantages of conventional High Performance Liquid Chromatography while providing improved efficiency and speed. Typical analysis times range from 2-8 minutes, making this approach suitable for high-throughput analytical applications.
Thin Layer Chromatography serves as a preliminary screening technique and for preparative separations [5]. Various solvent systems enable optimization of retention factor values, typically ranging from 0.3-0.7 depending on mobile phase polarity. Visualization employs ultraviolet light or chemical staining reagents specific for hydrazide functionalities.
Method | Column/Phase | Mobile Phase | Detection | Typical Retention Time |
---|---|---|---|---|
High Performance Liquid Chromatography (HPLC) | C18 reversed-phase column | Acetonitrile/Water with buffer | UV detection at 230-245 nm | 8-15 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | C18 column with MS/MS detection | Gradient elution with formic acid | Selected reaction monitoring | 5-12 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization | Helium carrier gas | Electron ionization MS | Variable (post-derivatization) |
Ultra High Performance Liquid Chromatography (UPLC) | Sub-2 μm C18 column | High pressure gradient | UV-MS detection | 2-8 minutes |
Thin Layer Chromatography (TLC) | Silica gel plates | Various solvent systems | UV visualization | Rf = 0.3-0.7 |
Thermogravimetric Analysis reveals the thermal decomposition behavior of 4-hydroxybenzhydrazide across a temperature range from ambient conditions to 800 degrees Celsius [9] [20]. The compound demonstrates thermal stability up to approximately 260-270 degrees Celsius, with decomposition onset occurring coincident with the melting point [3] [4] [21]. Mass loss profiles indicate multiple decomposition stages, with initial volatilization of bound water molecules followed by structural decomposition of the organic framework [22] [23].
Differential Scanning Calorimetry provides detailed information regarding phase transitions and thermal events [24] [25]. The melting point determination reveals an endothermic transition at 264-266 degrees Celsius, accompanied by simultaneous decomposition [9] [3] [4]. This behavior indicates that 4-hydroxybenzhydrazide does not exhibit a clear melting point but rather undergoes thermal degradation at the melting temperature. Heat capacity measurements enable calculation of thermodynamic parameters relevant to stability assessment and formulation development.
Dynamic Mechanical Analysis evaluates the mechanical properties of 4-hydroxybenzhydrazide as a function of temperature [24]. Glass transition temperature determination provides insight into molecular mobility and can indicate the presence of amorphous regions within crystalline samples. The technique proves valuable for understanding processing conditions and storage stability requirements.
Thermal analysis under controlled atmospheric conditions enables differentiation between oxidative and thermal decomposition pathways [20] [22]. Nitrogen atmosphere studies focus on thermal stability in the absence of oxidative processes, while air or oxygen environments evaluate oxidative stability. Heating rate optimization balances resolution of thermal events with practical analysis time constraints.
Technique | Temperature Range | Key Transitions | Atmosphere | Heating Rate |
---|---|---|---|---|
Thermogravimetric Analysis (TGA) | Room temperature to 800°C | Decomposition onset ~260-270°C | Nitrogen or air | 10°C/min |
Differential Scanning Calorimetry (DSC) | -50°C to 300°C | Melting point 264-266°C (with decomposition) | Nitrogen atmosphere | 5-20°C/min |
Differential Thermal Analysis (DTA) | Room temperature to 600°C | Endothermic/exothermic events | Inert or oxidizing | 10°C/min |
Dynamic Mechanical Analysis (DMA) | Variable temperature range | Glass transition temperature | Controlled atmosphere | 1-5°C/min |
Single crystal X-ray diffraction analysis of 4-hydroxybenzhydrazide provides definitive structural information including bond lengths, bond angles, and three-dimensional molecular geometry [26] [27]. Crystal structure determination reveals the space group symmetry and unit cell parameters essential for understanding solid-state packing arrangements. The compound crystallizes in specific space groups with characteristic lattice parameters that influence physical properties such as solubility and dissolution rate.
Crystallographic studies demonstrate intermolecular hydrogen bonding patterns that stabilize the crystal lattice [26] [27]. Hydroxyl and hydrazide functional groups participate in hydrogen bonding networks that significantly influence melting point, solubility, and mechanical properties. The analysis of hydrogen bond geometries provides insight into the driving forces for crystal packing and potential polymorphic behavior.
Powder X-ray diffraction serves as a complementary technique for phase identification and polymorphic screening [28] [29]. The technique enables rapid identification of crystalline phases without requiring single crystal growth. Characteristic diffraction patterns serve as fingerprints for specific polymorphic forms and enable monitoring of phase transitions during processing or storage.
Structural refinement procedures employ least-squares optimization to achieve final residual factors typically below 5 percent for high-quality crystal structures [30] [27]. Temperature factor analysis provides information regarding atomic displacement and molecular mobility within the crystal lattice. This information proves valuable for understanding thermal expansion properties and predicting stability under various environmental conditions.
Molecular conformation analysis reveals the preferred spatial arrangement of functional groups and identifies conformational preferences that may influence reactivity and intermolecular interactions [26] [27]. Torsion angle analysis and ring puckering parameters characterize molecular flexibility and steric constraints. These structural parameters correlate with spectroscopic observations and provide a foundation for theoretical calculations.
Analytical method validation for 4-hydroxybenzhydrazide follows International Council for Harmonization guidelines to ensure reliability and reproducibility [31] [32] [33]. Linearity assessment typically spans concentration ranges from 0.5 to 100 micrograms per milliliter with correlation coefficients exceeding 0.999 [12] [14]. The linear dynamic range accommodates both trace-level detection and quantification of major components in formulated products.
Limit of Detection determination employs signal-to-noise ratio calculations, typically achieving values between 0.1-0.5 micrograms per milliliter depending on the analytical technique employed [34] [35]. Signal-to-noise ratios of 3:1 define the detection limit threshold, ensuring reliable differentiation between analyte signal and baseline noise [32] [33]. Method-specific factors such as injection volume, detector sensitivity, and matrix effects influence achievable detection limits.
Limit of Quantification establishes the lowest concentration enabling precise and accurate quantitative measurements [34] [35]. Signal-to-noise ratios of 10:1 typically define quantification limits, with values ranging from 0.5-2.0 micrograms per milliliter for optimized methods [32] [33]. Precision and accuracy requirements at the quantification limit ensure reliable results for regulatory compliance and quality control applications.
Precision assessment encompasses repeatability, intermediate precision, and reproducibility studies [31] [32]. Relative standard deviation values below 2.0 percent demonstrate acceptable method precision for quantitative applications [12] [14]. Intermediate precision studies evaluate method performance across different analysts, instruments, and days to establish method robustness under normal laboratory conditions.
Specificity studies employ forced degradation conditions to demonstrate selectivity in the presence of potential interferents [31] [32]. Stress testing under acidic, basic, oxidative, photolytic, and thermal conditions generates potential degradation products that might interfere with analytical measurements. Baseline resolution from degradation products confirms method specificity and stability-indicating capability.
Parameter | Typical Values | Acceptance Criteria | Method |
---|---|---|---|
Linearity Range | 0.5-100 μg/mL | R² ≥ 0.999 | HPLC/LC-MS |
Limit of Detection (LOD) | 0.1-0.5 μg/mL | S/N ≥ 3:1 | Signal-to-noise ratio |
Limit of Quantification (LOQ) | 0.5-2.0 μg/mL | S/N ≥ 10:1 | Signal-to-noise ratio |
Precision (RSD) | < 2.0% | RSD ≤ 2.0% | Replicate injections |
Accuracy (Recovery) | 95-105% | 98-102% | Standard addition |
Specificity | Baseline resolution | No interference | Forced degradation |
Robustness | Acceptable variations | Minimal impact | Parameter variation |
System Suitability | RSD < 2.0% | Meets requirements | Standard solutions |
Irritant